molecular formula C12H10ClNO4 B2948916 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 438532-74-2

1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2948916
CAS No.: 438532-74-2
M. Wt: 267.67
InChI Key: MYPCPIGHLBNPGI-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a chemical compound with the molecular formula C12H10ClNO4 and an average molecular mass of 267.665 Da . This pyrrole-2,5-dione derivative is a subject of interest in medicinal chemistry research, particularly for its potential to inhibit biological processes relevant to disease pathogenesis. Derivatives of the 1H-pyrrole-2,5-dione scaffold have been identified as potent cholesterol absorption inhibitors . In vitro studies demonstrate that these compounds can suppress lipid accumulation in macrophages, thereby inhibiting the formation of foam cells , a key event in the development of atherosclerotic lesions . Furthermore, related compounds have shown the ability to suppress the inflammatory response by reducing the secretion of inflammatory mediators such as TNF-α and ROS in a concentration-dependent manner . The pyrrolidine-2,5-dione core is a versatile and saturated scaffold valued in drug discovery for its three-dimensional coverage and ability to influence critical physicochemical parameters, which can lead to improved solubility and optimized pharmacokinetic profiles for drug candidates . Additionally, structurally similar compounds, such as 1-(3,5-dichlorophenyl)-1H-pyrrole-2,5-dione, have been identified as novel ligands with moderate binding affinity to Cyclophilin A (CypA) , an protein overexpressed in lung cancer tumors . This suggests that the 1H-pyrrole-2,5-dione pharmacophore provides a promising molecular scaffold for developing potential therapeutic or diagnostic agents targeting CypA . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-2,5-dimethoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4/c1-17-7-5-8(13)12(18-2)9(6-7)14-10(15)3-4-11(14)16/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPCPIGHLBNPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)OC)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2,5-dimethoxybenzaldehyde and pyrrole.

    Reaction Conditions: The key reaction involves the condensation of 3-chloro-2,5-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. This reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities based on the evidence:

Compound Name Substituents/Modifications Molecular Formula Key Activity/Application Reference
Target Compound 3-Chloro-2,5-dimethoxyphenyl C₁₂H₁₀ClNO₄ Hypothesized kinase inhibition N/A
MI-1 (1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione) 4-chlorobenzyl, 3-trifluoromethylphenylamino C₁₈H₁₂Cl₂F₃N₂O₂ Kinase inhibition (antineoplastic)
U-73122 (1-[6-[[17β-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione) Steroid-conjugated pyrrole-dione C₃₃H₄₃N₃O₃ Phospholipase C inhibition
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) 3,4-dichloro, 4-fluorophenyl C₁₀H₄Cl₂FNO₂ Pesticide (fungicidal activity)
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione 3-chloro-4-methylphenyl C₁₁H₈ClNO₂ Unknown (structural analog)

Key Structural and Functional Differences:

Substituent Effects: The target compound’s 2,5-dimethoxy groups enhance solubility in polar solvents compared to halogen-rich analogs like fluoroimide (3,4-dichloro, 4-fluoro) . MI-1’s trifluoromethylphenylamino group increases lipophilicity, likely improving membrane permeability for kinase targeting . U-73122’s steroid moiety enables interaction with lipid membranes and intracellular signaling components, critical for phospholipase C inhibition .

Biological Activity :

  • U-73122 specifically inhibits phospholipase C (IC₅₀ ~1–5 µM), while its pyrrolidine-dione analog (U-73343) is inactive, underscoring the necessity of the pyrrole-2,5-dione core .
  • Fluoroimide ’s dichloro-fluorophenyl structure directs its use in agriculture rather than human therapeutics, highlighting substituent-dependent target specificity .
  • The target compound ’s chloro and methoxy groups may position it as a selective kinase inhibitor, akin to MI-1, but with distinct binding kinetics due to methoxy’s steric and electronic effects .

Synthesis Pathways :

  • Analogs like MI-1 are synthesized via nucleophilic substitution reactions involving chlorinated furan precursors and amines .
  • The target compound likely follows a similar route, substituting 3-chloro-2,5-dimethoxyphenylamine or analogous building blocks .

Research Implications and Gaps

  • Activity Prediction : The target compound’s methoxy groups may reduce cytotoxicity compared to heavily halogenated analogs, making it a candidate for drug development.
  • Synthetic Optimization : Modifying reaction conditions (e.g., solvent polarity, temperature) could improve yield, as seen in DMF-mediated syntheses of related pyrrole-diones .
  • Unanswered Questions : Direct data on the target compound’s enzyme inhibition profile, pharmacokinetics, and toxicity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aniline derivatives with pyrrole-2,5-dione under controlled conditions. The following general synthetic route can be outlined:

  • Starting Materials : 3-Chloro-2,5-dimethoxyaniline and pyrrole-2,5-dione.
  • Reaction Conditions : The reaction is generally conducted in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.
  • Purification : The product is purified using recrystallization techniques.

Antitumor Activity

Research indicates that derivatives of pyrrole-2,5-dione exhibit notable antitumor properties. For instance, compounds with similar structures have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116 and SW-620) with GI50 values around 1.01.6×108M1.0-1.6\times 10^{-8}M .

Table 1: Antitumor Activity of Pyrrole Derivatives

Compound NameCell Line TestedGI50 (M)Reference
This compoundHCT-116Not specifiedCurrent Study
4-Amino-3-chloro-1H-pyrrole-2,5-dioneSW-6201.01.6×1081.0-1.6\times 10^{-8}Dubinina et al., 2007
4-Amino-3-chloro-1H-pyrrole-2,5-dioneColo-2051.01.6×1081.0-1.6\times 10^{-8}Garmanchuk et al., 2013

The biological activity of this compound is believed to stem from its ability to interact with key proteins involved in tumor growth and proliferation. Specifically, studies have highlighted the interaction with cyclophilin A (CypA), a protein overexpressed in various cancers .

Molecular docking studies suggest that the compound may bind effectively to the ATP-binding sites of growth factor receptors such as EGFR and VEGFR2, disrupting their function and leading to reduced cell proliferation .

Case Studies

Several case studies have documented the effects of pyrrole derivatives on cancer models:

  • In Vivo Studies : In animal models induced with colon cancer, treatment with pyrrole derivatives resulted in significant tumor size reduction compared to controls .
  • In Vitro Studies : Cell viability assays demonstrated that pyrrole derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 1-(3-Chloro-2,5-dimethoxyphenyl)-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?

  • Methodology : A common approach involves maleimide derivatives reacting with substituted aryl halides under Ullmann coupling or nucleophilic aromatic substitution conditions. For example, analogous compounds like N-(2-Chlorophenyl)maleimide (CAS 1203-24-3) were synthesized using Pd-catalyzed cross-coupling reactions . Optimization includes testing catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperature (80–120°C) to improve yield. Monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR : Identify carbonyl stretches (C=O) near 1700–1750 cm⁻¹ and aromatic C-Cl vibrations at 550–750 cm⁻¹ .
  • NMR : ¹H NMR resolves methoxy (δ 3.7–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm), while ¹³C NMR confirms carbonyl carbons (δ 165–175 ppm) .
  • X-ray crystallography : Determines dihedral angles between substituents (e.g., 78.22° between methoxyphenyl and pyrrole-dione moieties in analogous structures), influencing reactivity .

Q. How can purity and stability be assessed under varying storage conditions?

  • Methodology : Use HPLC (C18 column, acetonitrile/water gradient) to monitor degradation. Stability studies at 4°C, 25°C, and 40°C over 30 days, with periodic sampling, assess thermal sensitivity. Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology : Discrepancies in NMR or IR may arise from tautomerism or polymorphism. For example, X-ray diffraction (as in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione) confirms planar vs. non-planar conformations . Computational tools (DFT calculations, Gaussian 09) predict vibrational spectra and compare with experimental data to validate assignments .

Q. How does the substituent pattern (chloro vs. methoxy) influence electrochemical properties?

  • Methodology : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) reveals oxidation/reduction peaks. The electron-withdrawing chloro group lowers LUMO energy, enhancing electron affinity compared to methoxy derivatives. Compare with 2,5-di(thiophen-2-yl)-1H-pyrrole (E° = −1.2 V vs. Ag/AgCl) for structure-property trends .

Q. What experimental designs validate bioactivity mechanisms in pesticide applications?

  • Methodology :

  • Enzyme inhibition assays : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using microsomal fractions and IC₅₀ calculations .
  • Molecular docking : AutoDock Vina models interactions between the compound and target proteins (e.g., 3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione binding to β-tubulin) .

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

  • Methodology : DFT (B3LYP/6-31G*) calculates Fukui indices to identify electrophilic sites. For example, the chloro-substituted phenyl ring in 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione shows higher electrophilicity (f⁻ = 0.15) at the para position, guiding synthetic modifications .

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